(2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid
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Overview
Description
(2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a unique organic compound characterized by its pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as high-throughput screening and atmospheric room temperature plasma (ARTP) mutagenesis have been employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of (2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Hydroxyoctanoic acid
- Dimethyl sulfoxide
- Succinic acid
Uniqueness
Compared to similar compounds, (2S)-5-Amino-4-methylidene-3,4-dihydro-2H-pyrrole-2-carboxylic acid stands out due to its unique pyrrole ring structure and the presence of both amino and carboxylic acid functional groups.
Properties
CAS No. |
869305-94-2 |
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Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-3-2-4(6(9)10)8-5(3)7/h4H,1-2H2,(H2,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
FVEJYPFCFIOGTI-BYPYZUCNSA-N |
Isomeric SMILES |
C=C1C[C@H](N=C1N)C(=O)O |
Canonical SMILES |
C=C1CC(N=C1N)C(=O)O |
Origin of Product |
United States |
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